Meta-Bromo Substitution Increases Lipophilicity by 0.6–0.8 LogP Units vs. Unsubstituted Phenyl Analog
The computed partition coefficient (XLogP) for the target compound is 3.67 . For the direct structural analog lacking the bromine substituent (methyl 2-amino-2-phenylhexanoate, CAS 360074-85-7), the reported LogP ranges from 2.90 to 3.08 across databases . This represents an absolute LogP increase of 0.59–0.77 units for the brominated derivative, equivalent to a 4- to 6-fold greater predicted n-octanol/water partitioning.
| Evidence Dimension | Predicted lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.67 (Chemsrc) |
| Comparator Or Baseline | Methyl 2-amino-2-phenylhexanoate: LogP = 2.90 (chem960) or 3.08 (Chemsrc) |
| Quantified Difference | ΔLogP = +0.59 to +0.77 |
| Conditions | Computed using XLogP3 algorithm on Chemsrc; chem960 uses ACD/Labs LogP |
Why This Matters
Higher lipophilicity predicts enhanced passive membrane permeability, potentially altering cellular uptake and intracellular target engagement profiles relative to the unsubstituted analog.
